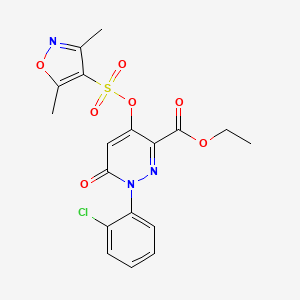
Ethyl 1-(2-chlorophenyl)-4-(((3,5-dimethylisoxazol-4-yl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(2-chlorophenyl)-4-(((3,5-dimethylisoxazol-4-yl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C18H16ClN3O7S and its molecular weight is 453.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 1-(2-chlorophenyl)-4-(((3,5-dimethylisoxazol-4-yl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique molecular structure that includes multiple functional groups, which may contribute to its diverse pharmacological properties.
Molecular Structure and Properties
The compound's IUPAC name is ethyl 1-(2-chlorophenyl)-4-[(3,5-dimethylisoxazol-4-yl)sulfonyloxy]-6-oxopyridazine-3-carboxylate. Its molecular formula is C18H16ClN3O7S with a molecular weight of approximately 433.85 g/mol. The presence of the isoxazole moiety and the sulfonyl group suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antibacterial and antifungal activities . For instance, derivatives of pyrazole and isoxazole have been shown to inhibit the growth of various pathogenic bacteria and fungi . The compound's structural characteristics may enhance its efficacy against microbial strains.
Antitumor Activity
The compound's potential as an anticancer agent has been explored in several studies. Pyrazole derivatives have demonstrated significant inhibitory effects on cancer cell lines by targeting specific kinases involved in tumor growth, including BRAF(V600E) and EGFR . The incorporation of the isoxazole moiety may further augment these effects through enhanced bioactivity.
The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors. For example, compounds with similar structures have been reported to inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine synthesis that is crucial for rapidly dividing cells . This inhibition can lead to reduced cellular proliferation in cancerous tissues.
In Vitro Studies
In vitro assays have confirmed the efficacy of related compounds in inhibiting cellular growth. For instance, a study evaluating the effects of pyrazole derivatives on Plasmodium falciparum showed varying degrees of inhibition, suggesting potential applications in antimalarial therapies .
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis has been conducted for various pyrazole derivatives, highlighting the importance of specific substituents on biological activity. The presence of electron-withdrawing groups, such as chlorine or sulfonyl groups, has been correlated with increased potency against certain biological targets .
Data Tables
| Biological Activity | Compound | IC50 Value (µM) | Target |
|---|---|---|---|
| Antibacterial | Ethyl 1-(2-chlorophenyl)-... | 25.0 | Staphylococcus aureus |
| Antifungal | Ethyl 1-(2-chlorophenyl)-... | 30.5 | Candida albicans |
| Antitumor | Ethyl 1-(2-chlorophenyl)-... | 15.0 | BRAF(V600E) |
属性
IUPAC Name |
ethyl 1-(2-chlorophenyl)-4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyloxy]-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O7S/c1-4-27-18(24)16-14(29-30(25,26)17-10(2)21-28-11(17)3)9-15(23)22(20-16)13-8-6-5-7-12(13)19/h5-9H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHDKTTXKINQML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(ON=C2C)C)C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














